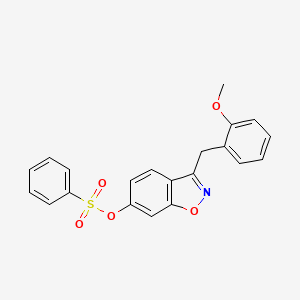

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate

Description

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate is a heterocyclic compound featuring a benzoxazole core substituted at position 3 with a 2-methoxybenzyl group and at position 6 with a benzenesulfonate ester.

Properties

Molecular Formula |

C21H17NO5S |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] benzenesulfonate |

InChI |

InChI=1S/C21H17NO5S/c1-25-20-10-6-5-7-15(20)13-19-18-12-11-16(14-21(18)26-22-19)27-28(23,24)17-8-3-2-4-9-17/h2-12,14H,13H2,1H3 |

InChI Key |

CTYRDFCHACJAPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The methoxybenzyl group can be introduced via electrophilic aromatic substitution, where the benzoxazole is treated with 2-methoxybenzyl chloride in the presence of a base. Finally, the benzenesulfonate group is introduced through sulfonation reactions using reagents like benzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.

Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Dihydrobenzoxazole derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to specific targets, while the benzenesulfonate group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Ester Derivatives

Key Analogs :

| Property | 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl Benzenesulfonate | 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl Acetate | Phenyl Benzoate |

|---|---|---|---|

| Ester Type | Benzenesulfonate | Acetate | Benzoate |

| Electron Effects | Strongly electron-withdrawing (sulfonate) | Moderately electron-withdrawing (acetate) | Mildly electron-donating |

| Stability | High hydrolytic stability due to bulky sulfonate | Moderate stability; prone to enzymatic hydrolysis | Low hydrolytic stability |

| Lipophilicity (LogP) | Lower (polar sulfonate group) | Moderate | High (aromatic groups) |

The benzenesulfonate group enhances hydrolytic stability compared to acetate, making it more suitable for prolonged biological activity. However, its increased polarity may reduce membrane permeability .

Comparison with Sulfonamide Derivatives

Key Analogs :

- N-(3-Ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide (CAS 68291-97-4): A sulfonamide-linked benzoxazole derivative .

- 1,2-Benzoxazol-3-ylmethanesulfonamide (CAS 68291-97-4): Features a sulfonamide group on the benzoxazole core .

| Property | 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl Benzenesulfonate | N-(3-Ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide | 1,2-Benzoxazol-3-ylmethanesulfonamide |

|---|---|---|---|

| Functional Group | Sulfonate ester | Sulfonamide | Sulfonamide |

| Bioactivity | Potential prodrug (sulfonate ester hydrolysis) | Likely enzyme inhibition (sulfonamide’s H-bond capacity) | Antimicrobial or enzyme inhibition |

| Polarity | Moderate (bulky aromatic substituent) | High (sulfonamide’s H-bond donors) | High |

Sulfonamides typically exhibit higher polarity and direct target engagement (e.g., enzyme inhibition), whereas sulfonate esters may act as prodrugs, releasing active metabolites upon hydrolysis .

Comparison with Benzoxazole Core Variants

Key Analog: 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines (synthesized via PPA-mediated cyclization) .

| Property | 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl Benzenesulfonate | 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline |

|---|---|---|

| Core Structure | 1,2-Benzoxazole | Oxazoloquinoline |

| Substituents | 2-Methoxybenzyl, benzenesulfonate | Methyl, phenyl |

| Synthetic Complexity | Moderate (esterification step) | High (multi-step cyclization) |

In contrast, the benzenesulfonate derivative’s modular structure allows for tailored pharmacokinetics .

Research Implications and Gaps

Key research priorities include:

Biological Screening : Comparative studies on hydrolysis rates, cytotoxicity, and target affinity against sulfonamide and benzoate analogs.

Metabolic Profiling : Investigation of sulfonate ester cleavage in vivo to identify active metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.